molecular formula C17H16ClN5O2 B2651863 5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide CAS No. 1207059-52-6

5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide

Cat. No. B2651863
CAS RN: 1207059-52-6
M. Wt: 357.8
InChI Key: HVSRTGNUVHMPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a triazolidine derivative that has shown promising results in various studies.

Scientific Research Applications

Synthesis and Chemistry

  • Antitumor Properties : A study by Stevens et al. (1984) explored the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which showed curative activity against L-1210 and P388 leukemia. This research indicates a potential antitumor application for related compounds (Stevens et al., 1984).

Antimicrobial and Antiviral Activities

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, demonstrating good to moderate antimicrobial activities against test microorganisms, suggesting the potential of triazole derivatives in antimicrobial applications (Bektaş et al., 2007).
  • Anti-Influenza Virus Activity : A study by Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed significant antiviral activities against bird flu influenza H5N1 (Hebishy et al., 2020).

Synthesis of Novel Compounds

  • Synthesis of New Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) focused on synthesizing various novel heterocyclic compounds with potential applications in medicinal chemistry (Abu‐Hashem et al., 2020).

DNA Interaction and Cytotoxicity

  • Interaction with DNA : Mizuno and Decker (1976) investigated the interaction of triazene derivatives with DNA, which is crucial for understanding their mechanism of action in cancer therapy (Mizuno & Decker, 1976).
  • Cytotoxicity in Cancer Cells : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of these compounds in cancer treatment (Hassan et al., 2014).

Anticonvulsant Activities

  • Evaluation of Anticonvulsant Activities : Wang et al. (2015) conducted a study on the synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, showing promising results in this area (Wang et al., 2015).

Antioxidant Activity

  • Biological and Antioxidant Activity : Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, highlighting their potential in pharmacological research (Gilava et al., 2020).

properties

IUPAC Name

5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(22-23-21-15)19-12-9-7-11(18)8-10-12/h3-10,15-16,19,21-23H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSQCSDRUCJKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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